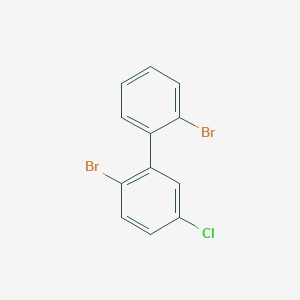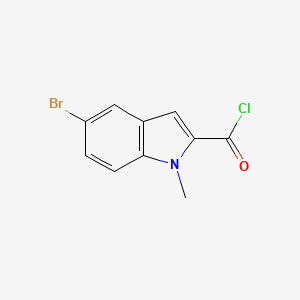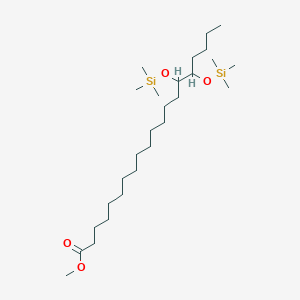
8-(Difluoromethoxy)quinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Difluoromethoxy)quinoline-3,4-diamine is a chemical compound characterized by the presence of a quinoline ring substituted with a difluoromethoxy group at the 8th position and amino groups at the 3rd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethoxy)quinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using a nucleophilic substitution reaction where a suitable quinoline derivative is treated with difluoromethyl ether in the presence of a base.
Amination: The introduction of amino groups at the 3rd and 4th positions can be achieved through nitration followed by reduction. The nitro groups are first introduced using a nitrating agent like nitric acid, and then reduced to amino groups using a reducing agent such as tin(II) chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Difluoromethoxy)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as tin(II) chloride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Nitro derivatives of the quinoline compound.
Reduction Products: Amino derivatives of the quinoline compound.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Difluoromethoxy)quinoline-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-(Difluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The difluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, while the amino groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3,4-diamine: Lacks the difluoromethoxy group, which may result in different biological activity and physical properties.
8-Methoxyquinoline-3,4-diamine: Contains a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and interaction with biological targets.
8-(Trifluoromethoxy)quinoline-3,4-diamine: Contains a trifluoromethoxy group, which may enhance its stability and lipophilicity compared to the difluoromethoxy derivative.
Uniqueness
8-(Difluoromethoxy)quinoline-3,4-diamine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to improved efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C10H9F2N3O |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
8-(difluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)16-7-3-1-2-5-8(14)6(13)4-15-9(5)7/h1-4,10H,13H2,(H2,14,15) |
Clé InChI |
DHAXYDVFWFBSFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)





![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
![(1AR,2S,5R,5aR,6S,8aS,9R,10aS)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-10a-yl dodecanoate](/img/structure/B12825152.png)
![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)

![(1S,2R,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12825177.png)
![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)

